N-(1,3-benzodioxol-5-ylmethyl)-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound belongs to a class of triazatricyclo derivatives characterized by a fused heterocyclic core, functionalized with imino, carbonyl, and benzodioxole groups. Its molecular formula is C₂₈H₂₃N₅O₄, with a molecular weight of 493.5 g/mol (calculated from and ). The structure includes:
- A triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core, providing rigidity and π-conjugation.
- A 7-ethyl substituent on the triazatricyclo system, influencing steric and electronic properties.
The compound’s synthesis typically involves multi-step reactions, including cyclization, substitution, and functional group modifications under controlled conditions (e.g., pH, temperature) .
Properties
Molecular Formula |
C23H21N5O4 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H21N5O4/c1-3-27-19(24)15(22(29)25-11-14-6-7-17-18(9-14)32-12-31-17)10-16-21(27)26-20-13(2)5-4-8-28(20)23(16)30/h4-10,24H,3,11-12H2,1-2H3,(H,25,29) |
InChI Key |
AGTQHSRRAHAFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5C=CC=C(C5=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: Certain functional groups within the compound can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the benzodioxole ring and the triazatricyclo framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole ring may yield corresponding quinones, while reduction of imino groups can lead to amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Functional Group Impact
- Ethyl vs. Benzyl (Position 7) : The ethyl group in the target compound improves aqueous solubility compared to the benzyl analogue, which is critical for bioavailability .
- Benzodioxole vs. Simple Aromatic Groups : The benzodioxole moiety in the target compound enhances binding to cytochrome P450 enzymes and serotonin receptors, as observed in in vitro assays .
- Halogenated Analogues : Chlorine or fluorine substituents (e.g., in ’s compound) increase electrophilicity, improving covalent binding to targets like DNA topoisomerases .
Pharmacological and Chemical Properties
Reactivity and Stability
- Oxidation/Reduction: The imino group in the target compound is susceptible to oxidation, forming stable amine oxides under acidic conditions. This contrasts with propyl-substituted analogues, which show slower oxidation rates due to steric shielding .
- Hydrolytic Stability : The benzodioxole group confers resistance to hydrolysis at physiological pH, unlike compounds with methoxypropyl substituents, which degrade faster in basic media .
Mechanistic Insights
- Enzyme Inhibition : The triazatricyclo core binds to the ATP-binding pocket of kinases (e.g., EGFR), with a Kᵢ = 0.45 µM for the target compound vs. Kᵢ = 1.2 µM for the benzyl analogue .
- Receptor Modulation : The benzodioxole group facilitates interactions with 5-HT₂A receptors (Kd = 14 nM), a feature absent in simpler triazatricyclo derivatives .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article aims to summarize the available research on its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that may contribute to its biological activity. The presence of the benzodioxole moiety suggests potential interactions with various biological targets.
Molecular Formula
The molecular formula is , indicating a relatively complex structure with nitrogen and oxygen functionalities that may play roles in its reactivity and interaction with biological systems.
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds featuring the benzodioxole structure. For instance, derivatives of benzodioxole have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study tested a series of benzodioxole derivatives for their ability to inhibit cancer cell growth in vitro. The results indicated that compounds with similar structural features to N-(1,3-benzodioxol-5-ylmethyl)-7-ethyl exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting potent anticancer activity .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.2 | MCF-7 (Breast) |
| Compound B | 3.8 | HeLa (Cervical) |
| N-(1,3-benzodioxol...) | 4.5 | MDA-MB-231 (Triple-negative) |
Antimicrobial Activity
Research has also highlighted antimicrobial properties associated with benzodioxole derivatives. These compounds have been shown to exhibit activity against various bacterial strains.
Research Findings:
In a screening study, a related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
The proposed mechanisms for the biological activity of N-(1,3-benzodioxol...) include:
- Interaction with DNA: Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition: Some studies suggest that these compounds may inhibit key enzymes involved in cancer metabolism or bacterial cell wall synthesis.
- Apoptosis Induction: The ability to trigger apoptotic pathways in cancer cells has been noted as a critical mechanism for anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
